molecular formula C9H6O4S B11890953 1,1-dioxo-1-benzothiophene-6-carboxylic acid CAS No. 1241392-47-1

1,1-dioxo-1-benzothiophene-6-carboxylic acid

Katalognummer: B11890953
CAS-Nummer: 1241392-47-1
Molekulargewicht: 210.21 g/mol
InChI-Schlüssel: IIKRQISNUTXLRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-dioxo-1-benzothiophene-6-carboxylic acid is a chemical compound with the molecular formula C9H6O4S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its unique structure, which includes a benzene ring fused to a thiophene ring with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-1-benzothiophene-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above could potentially be scaled up for industrial applications, given its efficiency and relatively mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-dioxo-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones with additional oxygen atoms.

    Reduction: Products include thiols or sulfides.

    Substitution: Products include esters, amides, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-dioxo-1-benzothiophene-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 1,1-dioxo-1-benzothiophene-6-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1-dioxo-1-benzothiophene-6-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its sulfone and carboxylic acid groups make it a versatile intermediate for various synthetic applications.

Eigenschaften

CAS-Nummer

1241392-47-1

Molekularformel

C9H6O4S

Molekulargewicht

210.21 g/mol

IUPAC-Name

1,1-dioxo-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C9H6O4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H,(H,10,11)

InChI-Schlüssel

IIKRQISNUTXLRU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.